HIOC HIOC HIOC is a selective tropomyosin-related kinase receptor B (TrkB) receptor agonist used in the treatment of early brain injury following subarachnoid hemorrhage (SAH). In addition it protects retinas from retinal degredation.
Selective TrkB receptor agonist. Protects neurons from excitotoxicity. Protects retinas from light-induced retinal degeneration (LIRD) in vivo. Blood brain barrier and blood-retinal barrier penetrant.
Brand Name: Vulcanchem
CAS No.: 314054-36-9
VCID: VC0005179
InChI: InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
SMILES: C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

HIOC

CAS No.: 314054-36-9

Cat. No.: VC0005179

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

HIOC - 314054-36-9

CAS No. 314054-36-9
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Standard InChI InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
Standard InChI Key ZIMKJLALTRLXJO-UHFFFAOYSA-N
SMILES C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
Canonical SMILES C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Chemical and Pharmacological Profile of HIOC

Structural Characteristics

HIOC’s structure comprises an indole moiety linked to a piperidine carboxamide group, enabling selective interaction with TrkB receptors. The compound’s stability in serum and liver microsomes, coupled with its solubility in dimethyl sulfoxide (DMSO; 30.13 mg/mL), facilitates systemic administration .

Table 1: Key Chemical Properties of HIOC

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃
Molecular Weight301.34 g/mol
CAS Number314054-36-9
Solubility30.13 mg/mL in DMSO
Storage Conditions-20°C (stable for ≤6 months)

Mechanisms of Action: TrkB Activation and Downstream Signaling

TrkB Receptor Agonism

HIOC binds to TrkB with an EC₅₀ of 100–500 nM, comparable to brain-derived neurotrophic factor (BDNF) . Unlike BDNF, which induces receptor internalization and degradation, HIOC sustains TrkB phosphorylation without downregulating receptor expression . This property mitigates excitotoxicity in neurons and photoreceptors by activating survival pathways such as PI3K/Akt and ERK .

Neuroprotective Pathways

In subarachnoid hemorrhage (SAH) models, HIOC (40 mg/kg, intraperitoneal) reduced neuronal apoptosis by 62% via TrkB-dependent upregulation of Bcl-2 and suppression of cleaved caspase-3 . Similarly, in retinal ganglion cells (RGCs), HIOC preserved function by enhancing Akt/GSK-3β signaling, which stabilized tight junction proteins (e.g., ZO-1) and reduced vascular leakage .

Therapeutic Applications in Preclinical Models

Traumatic Optic Neuropathy

In murine blast-induced ocular trauma, HIOC (40 mg/kg) administered within 3 hours post-injury preserved contrast sensitivity by 59.6% and visual acuity by 38.9% compared to vehicle-treated controls . Delayed treatment (24 hours) showed no efficacy, underscoring the critical therapeutic window .

Table 2: Efficacy of HIOC in Blast-Induced Vision Loss

ParameterVehicle GroupHIOC Groupp-value
Contrast Sensitivity38.4%59.6%0.0017
Visual Acuity25.23% ↓8.3% ↓0.06
RGC Survival47% ↓82%<0.01

Retinal Degeneration

HIOC mitigated light-induced retinal degeneration (LIRD) in Balb/c mice, reducing outer nuclear layer (ONL) thinning by 45% and preserving electroretinogram (ERG) a-wave amplitudes by 67% . These effects correlated with TrkB phosphorylation in Müller glia and photoreceptors .

Pharmacokinetics and Toxicity

Absorption and Distribution

HIOC exhibits rapid absorption (Tₘₐₓ = 1.5 hours) and a half-life of 4.2 hours in rodents . Its logP value of 2.1 enables BBB/BRB penetration, achieving brain and retinal concentrations of 12.3 µM and 9.8 µM, respectively, after a 40 mg/kg dose .

Recent Advances: HIOC Derivatives and Clinical Translation

HIFN: A Superior Analog

HIFN, a HIOC derivative with configurational stability, demonstrated 22.3% higher contrast sensitivity retention than HIOC at 7 weeks post-blast . Its optimized synthesis (28-step route) and reduced IC₅₀ for TrkB (80 nM vs. HIOC’s 100 nM) highlight its therapeutic potential .

Clinical Trials and Future Directions

Phase I trials (NCT04829151) are evaluating HIOC’s safety in traumatic brain injury, with preliminary data showing a 90% reduction in serum neurofilament light chain (NfL) levels . Future studies will explore HIOC’s efficacy in Alzheimer’s disease and age-related macular degeneration (AMD).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator